The Forgotten Progestogen: A Technical History of 1-Dehydroprogesterone
The Forgotten Progestogen: A Technical History of 1-Dehydroprogesterone
Abstract
In the fervent era of steroid chemistry that defined the mid-20th century, the quest for potent, orally active progestational agents led to the synthesis of numerous novel compounds. Among these was 1-dehydroprogesterone, a molecule of significant academic interest that ultimately stood in the shadow of its more commercially successful contemporaries and isomers. This technical guide provides a comprehensive historical and scientific overview of 1-dehydroprogesterone, from its initial discovery and synthesis to an analysis of its biological activity and the factors that shaped its developmental trajectory. We will delve into the specific chemical and microbial synthesis methodologies, its pharmacological profile in comparison to progesterone and other synthetic progestins, and the scientific rationale that led to its eventual eclipse by other compounds in the race to develop hormonal therapeutics.
Introduction: The Mid-Century Quest for Synthetic Progestins
The 1950s marked a revolutionary period in medicinal chemistry, particularly in the field of steroid hormones. Following the landmark isolation and structural elucidation of progesterone in the 1930s, the therapeutic potential of progestational agents in treating menstrual disorders, infertility, and as a cornerstone of hormonal contraception became increasingly apparent.[1] However, natural progesterone suffered from poor oral bioavailability, necessitating parenteral administration, which was a significant barrier to widespread clinical use.
This limitation ignited a fervent search by pharmaceutical companies and academic research groups to synthesize novel progestins with enhanced oral activity and a favorable side-effect profile. This era saw the rise of iconic figures like Carl Djerassi at Syntex, who synthesized norethindrone in 1951, and Frank B. Colton at G.D. Searle, who developed norethynodrel, the progestin component of the first oral contraceptive, Enovid. It was within this dynamic and competitive landscape that 1-dehydroprogesterone was first synthesized and studied.
Terminology Clarification: It is crucial to distinguish 1-dehydroprogesterone from its more widely known isomers.
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1-Dehydroprogesterone (also known as Δ¹-progesterone or pregna-1,4-diene-3,20-dione) possesses a double bond between carbons 1 and 2 in the A ring of the steroid nucleus.
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Retroprogesterone (9β,10α-progesterone) is a stereoisomer of progesterone with a different spatial arrangement at the B/C ring junction.
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Dydrogesterone (6-dehydroretroprogesterone) is a derivative of retroprogesterone and a highly successful oral progestin.[2]
This guide will focus specifically on the history and properties of 1-dehydroprogesterone.
The Discovery and Synthesis of 1-Dehydroprogesterone
The first reported chemical synthesis of 1-dehydroprogesterone was a landmark achievement by Franz Sondheimer, Mercedes Velasco, and G. Rosenkranz at Syntex, S.A. in Mexico City, published in the Journal of the American Chemical Society in 1955.[3] Their work was part of a broader exploration of steroid modifications to enhance biological activity.
Chemical Synthesis: The Sondheimer, Velasco, and Rosenkranz Method (1955)
The synthesis of 1-dehydroprogesterone by Sondheimer and his team was a multi-step process that showcased the sophisticated organic chemistry techniques of the era. The key steps are outlined below:
Experimental Protocol:
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Starting Material: The synthesis began with 1,4-androstadiene-3,17-dione.
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Step 1: Ethynylation: The 17-keto group of the starting material was subjected to an ethynylation reaction to introduce an ethynyl group at the C-17 position.
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Step 2: Hydration: The newly introduced triple bond was then hydrated, typically using a mercury salt as a catalyst, to form a 17-acetyl group.
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Step 3: Oxidation: The resulting compound was oxidized to yield 1-dehydroprogesterone.
This pioneering work provided the first viable chemical route to this novel steroid derivative and opened the door for its biological evaluation.
Microbial Synthesis: An Alternative Pathway
In addition to chemical synthesis, microbial biotransformation emerged as a powerful tool for modifying steroid structures. Various microorganisms were found to possess enzymes capable of introducing a double bond at the 1-position of the progesterone molecule. This process, known as microbial dehydrogenation, offered an alternative and often more efficient route to 1-dehydroprogesterone. Fungi such as Penicillium chrysogenum have been shown to be capable of this bioconversion.[4]
Experimental Workflow: Microbial Dehydrogenation of Progesterone
Caption: Workflow for the microbial synthesis of 1-dehydroprogesterone.
Pharmacological Profile and Biological Activity
The primary goal of synthesizing progesterone analogs was to enhance their progestational activity and oral bioavailability. The introduction of a double bond at the 1-position in 1-dehydroprogesterone was hypothesized to alter its interaction with the progesterone receptor and its metabolic stability.
Progestational Activity
Early studies on the biological activity of 1-dehydroprogesterone in animal models, such as the Clauberg test in rabbits, were conducted to assess its ability to induce a secretory endometrium. While specific quantitative data from these early studies are not widely available in modern databases, the general understanding from the era's research was that 1-dehydroprogesterone exhibited progestational activity. However, its potency relative to progesterone and other emerging synthetic progestins was a critical factor in its developmental path.
Oral Bioavailability and Metabolism
A key determinant of the success of a synthetic progestin was its ability to withstand first-pass metabolism in the liver when administered orally. The metabolism of 1-dehydroprogesterone, while not as extensively studied as that of dydrogesterone, would have been a crucial factor in its clinical potential. The presence of the 1,4-diene-3-one system in the A-ring was expected to influence its metabolic fate compared to progesterone. The primary metabolite of dydrogesterone is 20α-dihydrodydrogesterone (20α-DHD).[5] It is plausible that 1-dehydroprogesterone would also undergo reduction at the C-20 position.
Comparative Pharmacology
The 1950s and 1960s saw a plethora of new synthetic progestins being developed, each with a unique pharmacological profile.[6] The table below provides a conceptual comparison of 1-dehydroprogesterone with progesterone and a successful contemporary, norethindrone.
| Feature | Progesterone | 1-Dehydroprogesterone | Norethindrone |
| Oral Bioavailability | Low | Moderate (Hypothesized) | High |
| Progestational Potency | Baseline | Moderate | High |
| Androgenic Activity | None | Low (Hypothesized) | Moderate |
| Primary Use | Hormone Replacement | Investigational | Oral Contraception |
Clinical Evaluation and Developmental History
Despite its promising synthesis, the clinical development of 1-dehydroprogesterone appears to have been limited. There is a notable lack of published clinical trial data for this specific compound in the major clinical trial registries. This suggests that its development likely did not progress to extensive human studies.
The reasons for this are likely multifactorial and rooted in the competitive pharmaceutical landscape of the time:
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Potency and Efficacy: It is probable that in preclinical and early clinical evaluations, 1-dehydroprogesterone did not demonstrate a significant enough improvement in potency or oral bioavailability over other synthetic progestins that were being developed concurrently. Compounds like norethindrone and norethynodrel proved to be highly potent and effective, setting a high bar for new entrants.
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Side Effect Profile: The androgenic and other off-target effects of synthetic progestins were a major consideration.[7] If 1-dehydroprogesterone exhibited an unfavorable side-effect profile compared to its competitors, this would have been a significant deterrent to further development.
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Commercial and Patent Landscape: The intense competition between pharmaceutical companies like Syntex and G.D. Searle meant that resources were heavily invested in the most promising candidates.[1] The patent landscape for these novel steroids was also a critical factor in determining which compounds would be brought to market.
The following diagram illustrates the logical flow of progestin development during this era, highlighting the decision points that likely influenced the trajectory of 1-dehydroprogesterone.
Caption: Simplified decision-making pathway in mid-century progestin development.
Conclusion: A Stepping Stone in Steroid Chemistry
The story of 1-dehydroprogesterone is a compelling example of the rapid pace of innovation and the intense competition that characterized the golden age of steroid chemistry. While it did not achieve the commercial success of some of its contemporaries, its synthesis was a significant scientific achievement that contributed to the growing body of knowledge about structure-activity relationships in steroid hormones. The research into 1-dehydroprogesterone and other similar compounds ultimately paved the way for the development of the highly effective and safe oral progestins that are in clinical use today. It remains an important historical footnote in the development of modern hormonal therapies and a testament to the pioneering work of chemists in the mid-20th century.
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